molecular formula C8H15F3O2 B3041439 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane CAS No. 2925-42-0

2-(1-Butoxyethoxy)-1,1,1-trifluoroethane

Cat. No. B3041439
CAS RN: 2925-42-0
M. Wt: 200.2 g/mol
InChI Key: DIKMXGDAKSQQSJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(1-Butoxyethoxy)-1,1,1-trifluoroethane” would likely involve a trifluoroethane core with a 2-(1-butoxyethoxy) substituent . The presence of the ether and fluorocarbon groups would likely impart unique physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the specific structure of the compound and the reaction conditions . The presence of the ether and fluorocarbon groups could potentially influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely depend on the specific structure of the compound . The presence of the ether and fluorocarbon groups could potentially influence properties such as polarity, boiling point, and solubility .

Scientific Research Applications

Catalytic Systems and Chemical Reactions

  • The reductive cleavage of 2-chloro-1,1,1-trifluoroethane, which is closely related to 2-(1-Butoxyethoxy)-1,1,1-trifluoroethane, can be achieved through a single electron transfer process using Ni(0) or Cu(0) catalytic systems. This process results in the formation of 1,1,1-trifluoroethane or 1,1-difluoroethylene with excellent yields. The formation of 1,1-difluoroethylene is particularly significant due to its use in various industrial applications (T. Xiaojun & Chen Qing-Yun, 2012).

Solubility and Diffusivity in Ionic Liquids

  • Hydrofluorocarbons like 1,1,1-trifluoroethane exhibit unique solubility and diffusivity properties in room-temperature ionic liquids. These properties have been quantified and analyzed using solution models like the Margules, Wilson, and NRTL activity coefficient equations. Such data are essential for understanding the interactions and potential applications of these compounds in various solvents (M. Shiflett & A. Yokozeki, 2006).

Enzymatic Oxidation Studies

  • The particulate methane monooxygenase from Methylococcus capsulatus (Bath) demonstrates the oxidation of hydrocarbons like 1,1,1-trifluoroethane. These oxidation reactions, crucial in biochemical processes, provide insights into the stereochemical mechanisms and orientation of substrates in enzymatic reactions (K. Ng et al., 2008).

Molecular Polarizability and Dipole Moment

  • The molecular polarizability and dipole moment of gaseous compounds like 1,1,1-trifluoroethane are critical for understanding their physical properties. These parameters have been determined using capacitance measurements in a parallel plate capacitor, providing valuable data for theoretical and applied chemistry (A. Goodwin & G. Morrison, 1992).

Safety and Hazards

The safety and hazards associated with “2-(1-Butoxyethoxy)-1,1,1-trifluoroethane” would likely depend on the specific structure of the compound . As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on “2-(1-Butoxyethoxy)-1,1,1-trifluoroethane” would likely depend on the specific applications of the compound. Potential areas of interest could include exploring new synthetic routes, studying the compound’s reactivity, or investigating potential applications .

properties

IUPAC Name

1-[1-(2,2,2-trifluoroethoxy)ethoxy]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3O2/c1-3-4-5-12-7(2)13-6-8(9,10)11/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKMXGDAKSQQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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